molecular formula C12H15BrO2 B13980829 Ethyl 3-[4-(bromomethyl)phenyl]propanoate CAS No. 56703-35-6

Ethyl 3-[4-(bromomethyl)phenyl]propanoate

Katalognummer: B13980829
CAS-Nummer: 56703-35-6
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: HFMNGULPSOGRFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of propanoic acid and contains a bromomethyl group attached to a phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(bromomethyl)phenyl]propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the para position of the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential use in drug development and pharmaceutical research.

    Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ethyl 3-[4-(bromomethyl)phenyl]propanoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate biological pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-phenylpropanoate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Ethyl 3-(4-chloromethyl)phenylpropanoate: Contains a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    Ethyl 3-(4-methyl)phenylpropanoate: Lacks halogen substitution, resulting in different chemical properties.

Uniqueness

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is unique due to its bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its significance.

Eigenschaften

CAS-Nummer

56703-35-6

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

ethyl 3-[4-(bromomethyl)phenyl]propanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3

InChI-Schlüssel

HFMNGULPSOGRFM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC=C(C=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.